

Application Notes and Protocols for the Pharmaceutical Analysis of Antipyrine Mandelate

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Compound of Interest

Compound Name: *Antipyrine mandelate*

Cat. No.: *B15192966*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antipyrine mandelate is a salt formed from the analgesic and antipyretic drug antipyrine and mandelic acid[1][2]. While specific, validated analytical methods for the direct analysis of the **antipyrine mandelate** salt are not widely documented, the quantification of the active pharmaceutical ingredient, antipyrine, is of primary importance in pharmaceutical analysis. In solution, **antipyrine mandelate** is expected to dissociate into antipyrine and mandelic acid. Therefore, the analytical methods presented in these application notes are focused on the determination of antipyrine. These protocols can be adapted and validated for the analysis of antipyrine in formulations containing **antipyrine mandelate**.

This document provides detailed methodologies for the analysis of antipyrine using High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Electrochemical methods.

High-Performance Liquid Chromatography (HPLC) for the Determination of Antipyrine

HPLC is a robust and widely used technique for the quantification of antipyrine in pharmaceutical formulations and biological matrices. The following protocols are based on

established and validated methods.

Stability-Indicating HPLC Method for Antipyrine

This method is suitable for the simultaneous determination of antipyrine and its potential degradation products, making it ideal for stability studies.

Experimental Protocol:

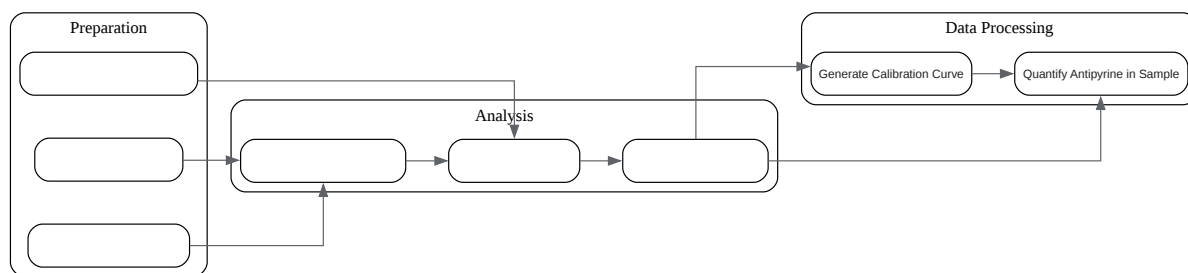
- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.
- Chromatographic Conditions:
 - Column: C8 ZORBAX analytical column (5 μ m, 4.6 \times 150 mm I.D.)[3].
 - Mobile Phase: Acetonitrile and phosphate buffer (pH 5.5) in a ratio of 25:75 (v/v)[3].
 - Flow Rate: 1.0 mL/min[4].
 - Detection Wavelength: 270 nm[3].
 - Injection Volume: 20 μ L[4].
 - Column Temperature: Ambient.
- Standard Solution Preparation:
 - Prepare a stock solution of antipyrine reference standard in the mobile phase at a concentration of 1 mg/mL.
 - Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-100 μ g/mL)[3].
- Sample Preparation:
 - For a pharmaceutical formulation, accurately weigh and crush a representative sample.

- Dissolve a portion of the powdered sample, equivalent to a known amount of antipyrine, in the mobile phase.
- Filter the solution through a 0.45 µm syringe filter before injection.
- Analysis:
 - Inject the standard and sample solutions into the HPLC system.
 - Record the chromatograms and determine the peak area of antipyrine.
 - Quantify the amount of antipyrine in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Quantitative Data Summary:

Parameter	Value	Reference
Linearity Range	10–100 µg/mL	[3]
Mean Recovery	100.22%	[3]
Standard Deviation	1.375	[3]
Retention Time	~3.78 min	[4]

Workflow Diagram:



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Caption: Workflow for the HPLC analysis of antipyrine.

Thin-Layer Chromatography (TLC) for the Determination of Antipyrine

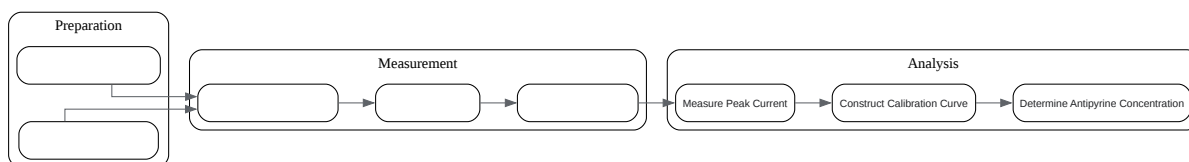
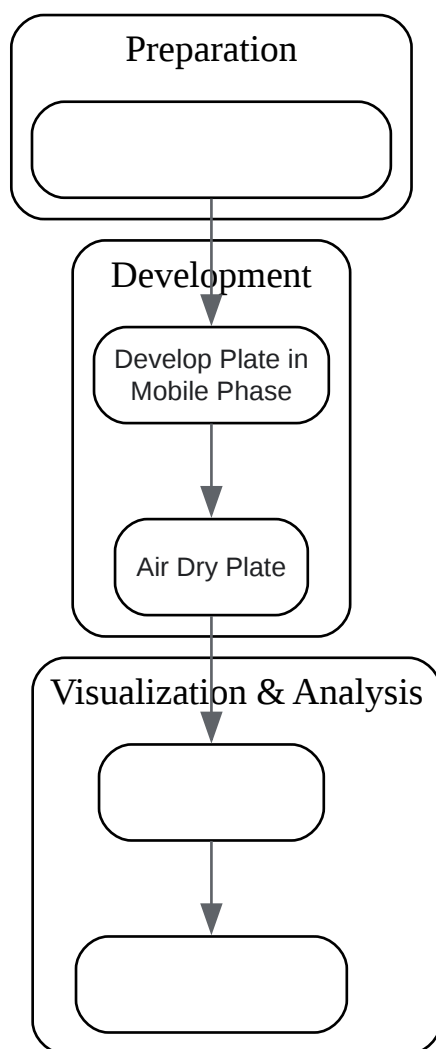
TLC provides a simple and rapid method for the qualitative and semi-quantitative analysis of antipyrine.

Experimental Protocol:

- Instrumentation: Standard TLC equipment including TLC plates, developing chamber, and a densitometer or UV lamp for visualization.
- Chromatographic Conditions:
 - Stationary Phase: Silica gel 60 TLC F254 plates[3].
 - Mobile Phase: Toluene–acetone–methanol–ammonia (8 : 3 : 3 : 0.1 by volume)[3].
 - Detection: Densitometric determination at 275 nm[3].

- Standard Solution Preparation:
 - Prepare a standard solution of antipyrine in methanol at a concentration of 1 mg/mL.
- Sample Preparation:
 - Dissolve a portion of the sample containing antipyrine in methanol.
 - Filter the solution if necessary.
- Analysis:
 - Apply spots of the standard and sample solutions to the TLC plate.
 - Develop the plate in a saturated TLC chamber with the mobile phase until the solvent front reaches a predetermined height.
 - Air dry the plate and visualize the spots under a UV lamp or using a densitometer.
 - Identify antipyrine in the sample by comparing the R_f value with that of the standard.

Workflow Diagram:



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